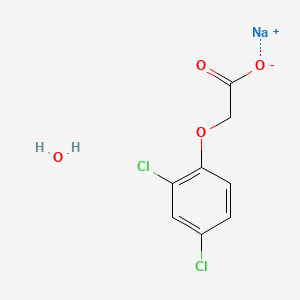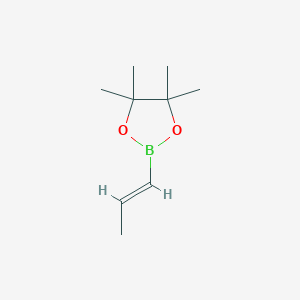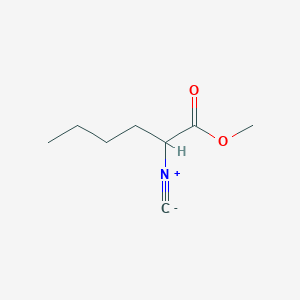
Diisoheptyl phthalate
Overview
Description
Diisoheptyl phthalate (DiHpP) is a phthalate used as a plasticizer . It is typically a mixture of chemical compounds consisting of various isoheptyl esters of phthalic acid with the chemical formula C22H34O4 .
Synthesis Analysis
This compound (DIHP, CAS number 71888–89–6) is a synthetic phthalate plasticizer. It is an ester formed by one molecule of phthalic acid and two molecules of branched carbon chain alcohol .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases. The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Phthalates are esters of phthalic acid and are used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics . They can be found in a wide range of products, including adhesives and glues, electronics, personal-care products, medical devices, tubing, packaging, and children’s toys .Physical And Chemical Properties Analysis
This compound has a molecular formula of C22H34O4. Its average mass is 362.503 Da and its monoisotopic mass is 362.245697 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 363.6±10.0 °C at 760 mmHg, and a flash point of 192.4±8.5 °C .Mechanism of Action
Target of Action
Diisoheptyl phthalate (DIHP) is a synthetic phthalate plasticizer . It is an endocrine-disrupting chemical that can induce neurological disorders . The primary targets of DIHP are the endocrine system, specifically the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems are crucial for the neurodevelopmental process .
Mode of Action
DIHP interacts with these endocrine systems by interfering with nuclear receptors in various neural structures involved in controlling brain functions . This interference at the intracellular level can lead to the onset of neurological disorders .
Biochemical Pathways
Phthalates, including DIHP, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . The degradation pathway of DEHP, a similar compound to DIHP, has been analyzed . DEHP is decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .
Pharmacokinetics
It is known that phthalates are used in a variety of industries because they offer excellent durability and stability . This suggests that DIHP may have a wide distribution and a long half-life in the environment.
Result of Action
The result of DIHP’s action is the potential induction of neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . It can also alter the development and function of hormone-dependent structures within the nervous system .
Action Environment
The action of DIHP is influenced by environmental factors. For instance, the degradation of phthalates, including DIHP, is influenced by the presence of microorganisms . Furthermore, the physical and chemical attributes of DIHP, such as its stability and durability, can impact its environmental fate, transport, and degradation .
Advantages and Limitations for Lab Experiments
Diisoheptyl phthalate has several advantages for laboratory experiments. It is a relatively inexpensive and readily available chemical. It is also relatively non-toxic and has low vapor pressure, making it suitable for use in enclosed systems. However, this compound has a low solubility in water and is not miscible with many organic solvents, which can limit its use in some laboratory experiments.
Future Directions
There are a number of potential future directions for research on Diisoheptyl phthalate. These include further studies on its endocrine-disrupting effects, its potential to bioaccumulate in the environment, and its interactions with other chemicals. Additionally, research on the development of novel methods for synthesizing this compound and its derivatives could lead to improved applications in industrial and consumer products. Finally, research on the toxicity and environmental fate of this compound could lead to improved safety measures for its use in products.
Scientific Research Applications
Diisoheptyl phthalate is used in a variety of scientific research applications. It is used as a solvent in the synthesis of organic compounds, as a plasticizer in polymer research, and as a stabilizer in the preparation of emulsions and suspensions. It is also used in the synthesis of polymers and in the preparation of nanomaterials.
Safety and Hazards
properties
IUPAC Name |
bis(5-methylhexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELNIPLHQEBJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872297 | |
| Record name | Bis(5-methylhexyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Reference #1] | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000007 [mmHg] | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
41451-28-9, 71888-89-6, 90937-19-2 | |
| Record name | Di-(5-methylhexyl)phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(5-methylhexyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOHEPTYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JJP9B98FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key toxicological concerns surrounding Diisoheptyl phthalate (DIHP) exposure?
A: Research suggests that gestational exposure to DIHP can negatively impact male reproductive development in rats. Studies have shown that DIHP exposure during pregnancy can lead to lower serum testosterone levels in male offspring, potentially by downregulating the expression of genes involved in testosterone production (e.g., Lhcgr, Star, Cyp11a1) []. Additionally, DIHP exposure has been linked to testicular dysgenesis, characterized by abnormalities like increased multinucleated gonocytes and focal testicular hypoplasia [].
Q2: How does the potency of DIHP compare to other phthalates in disrupting fetal testosterone production?
A: Research indicates that DIHP exhibits similar potency to Di(2-ethylhexyl) phthalate (DEHP) in reducing fetal testicular testosterone production []. Interestingly, Diisononyl phthalate (DINP) demonstrates lower potency than both DEHP and DIHP in affecting this endpoint [], suggesting structural differences within the phthalate class can influence their biological activity.
Q3: How persistent is this compound in the environment, and what are the implications for human exposure?
A: While the production of DIHP ended in the United States in 2010, recent studies detecting its metabolites in human urine samples from 2018-2019 suggest ongoing exposure []. This persistence might be attributed to its continued presence in existing products or its use in phthalate diester mixtures. The detection of monohydroxyheptyl phthalate (MHHpP), mono-oxoheptylphthalate (MOHpP), and monocarboxyhexyl phthalate (MCHxP) in these samples indicates recent exposure to DIHP [], highlighting the need for continued monitoring of human exposure levels.
Q4: Can analytical techniques differentiate between various phthalates in complex mixtures?
A: Yes, advanced analytical methods like Proton Nuclear Magnetic Resonance (NMR) spectroscopy coupled with chemometric techniques like Partial Least Squares (PLS) can effectively quantify individual phthalates within complex mixtures []. This approach has been successfully employed to analyze mixtures containing DIHP and other commonly used phthalates like DEHP, butyl benzyl phthalate, and 2,2,4-trimethyl-1,3-pentanediol diisobutyrate []. This capability is crucial for accurately assessing exposure to specific phthalates and understanding their individual contributions to potential health effects.
Q5: What are the physicochemical properties of this compound and how do they relate to its potential applications?
A: DIHP's physicochemical properties, particularly its solubility behavior in different solvents, have been investigated []. Understanding these properties is crucial for predicting its fate and transport in the environment and for optimizing its use in various applications. For instance, its solubility in solvents like toluene, ethylbenzene, and hexane has been experimentally determined at different temperatures [], providing valuable data for industrial processes that utilize DIHP.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















